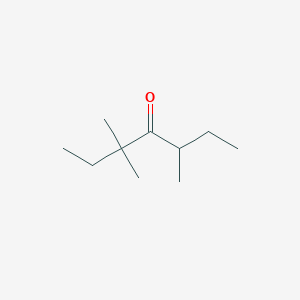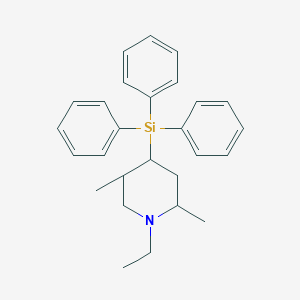
1-Ethyl-2,5-dimethyl-4-(triphenylsilyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2,5-dimethyl-4-(triphenylsilyl)piperidine is an organic compound that belongs to the piperidine class of chemicals. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The presence of the triphenylsilyl group in this compound adds unique steric and electronic properties, making it an interesting subject for research and application.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2,5-dimethyl-4-(triphenylsilyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of amino alcohols.
Introduction of the Ethyl and Methyl Groups: Alkylation reactions are used to introduce the ethyl and methyl groups at the desired positions on the piperidine ring.
Attachment of the Triphenylsilyl Group: The triphenylsilyl group is introduced through a silylation reaction, often using triphenylsilyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-2,5-dimethyl-4-(triphenylsilyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperidine ring.
Aplicaciones Científicas De Investigación
1-Ethyl-2,5-dimethyl-4-(triphenylsilyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-2,5-dimethyl-4-(triphenylsilyl)piperidine involves its interaction with specific molecular targets. The triphenylsilyl group can influence the compound’s binding affinity and selectivity for certain receptors or enzymes. The piperidine ring provides a scaffold for further functionalization, allowing the compound to interact with various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-2,5-dimethylpiperidine: Lacks the triphenylsilyl group, resulting in different steric and electronic properties.
4-(Triphenylsilyl)piperidine: Lacks the ethyl and methyl groups, affecting its overall reactivity and application.
2,5-Dimethylpiperidine: A simpler structure without the ethyl and triphenylsilyl groups.
Uniqueness
1-Ethyl-2,5-dimethyl-4-(triphenylsilyl)piperidine is unique due to the presence of the triphenylsilyl group, which imparts distinct steric and electronic characteristics. This makes it a valuable compound for research and application in various fields.
Propiedades
Número CAS |
38049-85-3 |
|---|---|
Fórmula molecular |
C27H33NSi |
Peso molecular |
399.6 g/mol |
Nombre IUPAC |
(1-ethyl-2,5-dimethylpiperidin-4-yl)-triphenylsilane |
InChI |
InChI=1S/C27H33NSi/c1-4-28-21-22(2)27(20-23(28)3)29(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h5-19,22-23,27H,4,20-21H2,1-3H3 |
Clave InChI |
IWBYOZDWOVQMBZ-UHFFFAOYSA-N |
SMILES canónico |
CCN1CC(C(CC1C)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


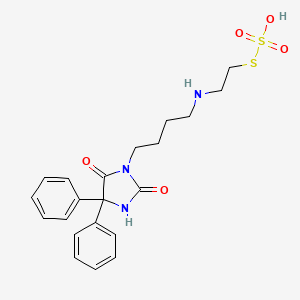

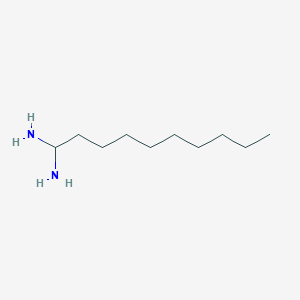
![11-(2-Nitropropan-2-yl)-5,11-dihydro-6h-dibenzo[b,e]azepin-6-one](/img/structure/B14667212.png)
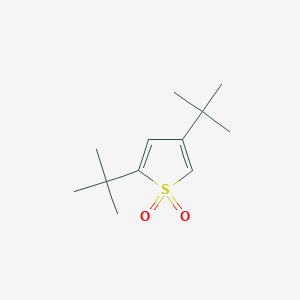
![5-Nitro-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14667232.png)


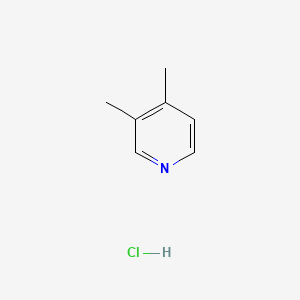
![6,7-Dioxabicyclo[3.2.1]octane](/img/structure/B14667261.png)
